molecular formula C28H31N5O3S B2879724 N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-23-4

N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2879724
CAS RN: 1114877-23-4
M. Wt: 517.65
InChI Key:
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Description

N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H31N5O3S and its molecular weight is 517.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Prediction of Biological Activity

The synthesis of N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide and its derivatives has been a subject of research due to their potential biological activities. One study aimed to model the virtual library of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides to determine their probable biological activity spectrum and acute toxicity using PASS and GUSAR software. The synthesis involved converting corresponding methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates into 3-aryl-2-hydrazino-4-oxo-3,4-dihydroquinazoline-7-carbohydrazides, followed by heating with acetylacetone. This process led to the formation of the target compounds, which showed potential antineurotic activity, particularly promising for male reproductive and erectile dysfunction treatment. The compounds were classified as slightly toxic or practically nontoxic (Danylchenko, Drushlyak, & Kovalenko, 2016).

Molecular Modifications and Derivative Studies

Further research explored the synthesis of polynuclear heterocyclic compounds based on the addition of cyclohexanone to o-cinnamoylbenzoic acid, leading to derivatives with structures like 4-phenyl-8a-hydroxyperhydrochroman-2-spiro-3′-phthalide. These studies highlight the versatility of the core chemical structure in generating a variety of compounds with potential biological activities, although not directly mentioning this compound, it points towards the synthetic routes and reactions applicable to similar compounds (Donchak, Kaminskii, & Tilichenko, 1986).

Antidepressant and Receptor Antagonist Potential

Another study on a similar compound, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, has shown therapeutic potential as novel and rapid-acting antidepressant agents. These compounds exhibited potent adenosine receptor antagonist activity, suggesting a possible mechanism of action that could be relevant to the broader class of triazoloquinazoline derivatives. While not directly linked to this compound, this research underscores the potential neuropsychiatric applications of similar compounds (Sarges et al., 1990).

properties

IUPAC Name

N-cyclohexyl-4-(2-methylpropyl)-5-oxo-1-phenacylsulfanyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O3S/c1-18(2)16-32-26(36)22-14-13-20(25(35)29-21-11-7-4-8-12-21)15-23(22)33-27(32)30-31-28(33)37-17-24(34)19-9-5-3-6-10-19/h3,5-6,9-10,13-15,18,21H,4,7-8,11-12,16-17H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUVUEBXGFSHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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